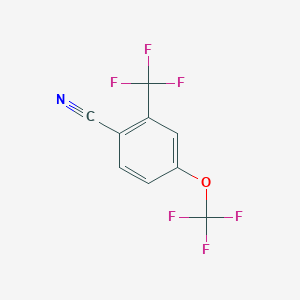4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
CAS No.: 1806300-20-8
Cat. No.: VC2772245
Molecular Formula: C9H3F6NO
Molecular Weight: 255.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1806300-20-8 |
|---|---|
| Molecular Formula | C9H3F6NO |
| Molecular Weight | 255.12 g/mol |
| IUPAC Name | 4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H |
| Standard InChI Key | CDLIZKMQVVQXTE-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N |
| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N |
Introduction
Structural Characteristics and Basic Properties
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile combines multiple functional groups that contribute to its chemical identity. The molecule consists of a benzene ring with three key substituents: a cyano group (-CN), a trifluoromethyl group (-CF₃) at the ortho position to the cyano group, and a trifluoromethoxy group (-OCF₃) at the para position relative to the cyano group.
The molecular formula of this compound can be represented as C₉H₃F₆NO, resulting from the combination of:
-
Benzonitrile core (C₇H₃N)
-
Trifluoromethyl group (CF₃)
-
Trifluoromethoxy group (OCF₃)
The theoretical molecular weight would be approximately 255.12 g/mol, calculated from the atomic weights of its constituent elements. The molecular structure exhibits an asymmetric substitution pattern that likely influences its physical properties.
Table 1: Predicted Basic Properties of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Comparative Analysis with Related Compounds
Understanding 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile requires examining structurally similar compounds with established properties. Several related compounds provide insights into its likely characteristics.
4-(Trifluoromethoxy)benzonitrile shares the trifluoromethoxy substituent at the 4-position but lacks the 2-trifluoromethyl group. This compound exists as a clear colorless to almost colorless liquid with a boiling point of 192-193°C and density of 1.285 g/mL at 25°C . The addition of a trifluoromethyl group at the 2-position would likely increase the compound's molecular weight and potentially alter its physical state.
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile shares the 2-trifluoromethyl substituent pattern but features an isothiocyanato group instead of trifluoromethoxy at the 4-position. This compound appears as a white to yellow to green powder with a melting point of 39-43°C . Its solubility profile shows limited solubility in common organic solvents, being sparingly soluble in chloroform and DMSO, and slightly soluble in methanol .
4-Amino-2-(trifluoromethyl)benzonitrile presents as an off-white solid and serves as a starting material for various pharmaceutical intermediates . The substitution of the amino group with a trifluoromethoxy group would increase lipophilicity and alter hydrogen bonding capabilities.
Table 2: Comparison of Key Properties Among Related Fluorinated Benzonitriles
| Compound | CAS Number | Molecular Formula | Molecular Weight | Physical State | Key Differences |
|---|---|---|---|---|---|
| 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile | Not provided | C₉H₃F₆NO | 255.12 (calculated) | Presumed solid | Target compound |
| 4-(Trifluoromethoxy)benzonitrile | 332-25-2 | C₈H₄F₃NO | 187.12 | Clear liquid | Lacks 2-CF₃ group |
| 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | 143782-23-4 | C₉H₃F₃N₂S | 228.19 | Powder to lump | Has -NCS instead of -OCF₃ |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 654-70-6 | C₈H₅F₃N₂ | 186.13 | Off-white solid | Has -NH₂ instead of -OCF₃ |
| Functional Group | Expected Reactivity | Potential Transformations |
|---|---|---|
| Nitrile (-CN) | Moderate to high | Hydrolysis, reduction, addition reactions |
| Trifluoromethyl (-CF₃) | Low | Resistant to most chemical transformations |
| Trifluoromethoxy (-OCF₃) | Low to moderate | Potential cleavage under strong basic conditions |
| Aromatic ring | Reduced reactivity toward electrophiles | Potential for directed metalation or SNAr reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume